molecular formula C10H8BrNS B13192990 5-(3-Bromophenyl)-4-methyl-1,3-thiazole

5-(3-Bromophenyl)-4-methyl-1,3-thiazole

Cat. No.: B13192990
M. Wt: 254.15 g/mol
InChI Key: WYQQFFGNGRQNLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Bromophenyl)-4-methyl-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of a bromophenyl group and a methyl group on the thiazole ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromophenyl)-4-methyl-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of an acid catalyst to yield the desired thiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromophenyl)-4-methyl-1,3-thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.

    Oxidation and Reduction: Products include oxidized or reduced forms of the thiazole ring.

    Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

5-(3-Bromophenyl)-4-methyl-1,3-thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Bromophenyl)-4-methyl-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Bromophenyl)-4-methyl-1,3-thiazole is unique due to the presence of both a bromophenyl group and a thiazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H8BrNS

Molecular Weight

254.15 g/mol

IUPAC Name

5-(3-bromophenyl)-4-methyl-1,3-thiazole

InChI

InChI=1S/C10H8BrNS/c1-7-10(13-6-12-7)8-3-2-4-9(11)5-8/h2-6H,1H3

InChI Key

WYQQFFGNGRQNLH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC(=CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.